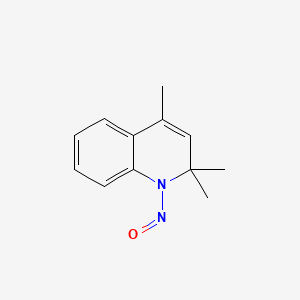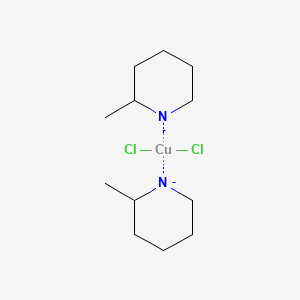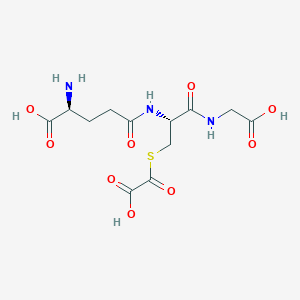
5-Butyl-3-(m-chlorophenyl)rhodanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butyl-3-(m-chlorophenyl)rhodanine: is a heterocyclic compound that belongs to the rhodanine family. Rhodanines are known for their diverse biological activities, including antimicrobial, antiviral, antitubercular, anti-inflammatory, antidiabetic, and antitumor properties . The compound’s structure consists of a rhodanine core with a butyl group at the 5-position and a meta-chlorophenyl group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-3-(m-chlorophenyl)rhodanine typically involves a Knoevenagel condensation reaction. This reaction is carried out between rhodanine and an appropriate aldehyde under basic conditions. For instance, the reaction between rhodanine and m-chlorobenzaldehyde in the presence of a base such as piperidine or pyridine can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using ionic liquids as solvents, can be employed to make the process more environmentally friendly .
化学反応の分析
Types of Reactions: 5-Butyl-3-(m-chlorophenyl)rhodanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted rhodanine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 5-Butyl-3-(m-chlorophenyl)rhodanine is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives with potential biological activities .
Biology: The compound has shown promise in biological studies due to its antimicrobial and antiviral properties. It can inhibit the growth of certain bacteria and viruses, making it a candidate for further research in infectious diseases .
Medicine: In medicinal chemistry, this compound derivatives have been explored for their antitumor activities. These compounds can selectively target cancer cells, offering potential for the development of new anticancer drugs .
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes. It can be used as a precursor for the synthesis of advanced materials with specific functionalities .
作用機序
The mechanism of action of 5-Butyl-3-(m-chlorophenyl)rhodanine involves its interaction with various molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues. This inhibition can disrupt essential biochemical pathways in microorganisms or cancer cells, leading to their death .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes such as aldose reductase, which is involved in the polyol pathway of glucose metabolism.
Pathways: By inhibiting key enzymes, the compound can disrupt metabolic pathways essential for cell survival.
類似化合物との比較
Rhodanine: The parent compound with a similar core structure.
Epalrestat: A rhodanine derivative used as an aldose reductase inhibitor for diabetic complications.
Thiazolidinones: Compounds with a similar thiazolidine ring structure but different substituents.
Uniqueness: 5-Butyl-3-(m-chlorophenyl)rhodanine stands out due to its specific substituents, which confer unique biological activities. The butyl and m-chlorophenyl groups enhance its antimicrobial and antitumor properties compared to other rhodanine derivatives .
特性
CAS番号 |
23522-54-5 |
|---|---|
分子式 |
C13H14ClNOS2 |
分子量 |
299.8 g/mol |
IUPAC名 |
5-butyl-3-(3-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H14ClNOS2/c1-2-3-7-11-12(16)15(13(17)18-11)10-6-4-5-9(14)8-10/h4-6,8,11H,2-3,7H2,1H3 |
InChIキー |
PKXDPJSQVRUEIF-UHFFFAOYSA-N |
正規SMILES |
CCCCC1C(=O)N(C(=S)S1)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


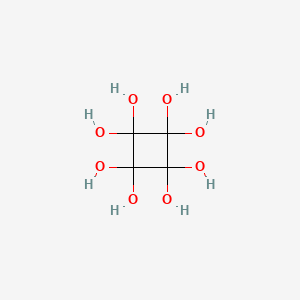
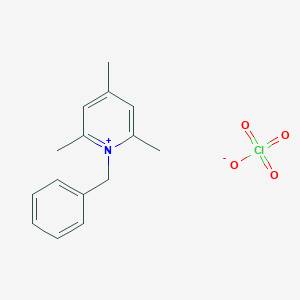

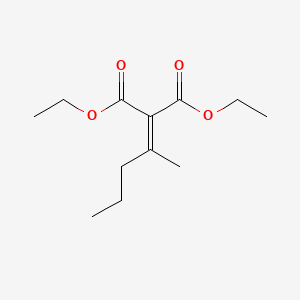

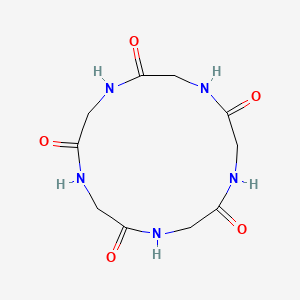
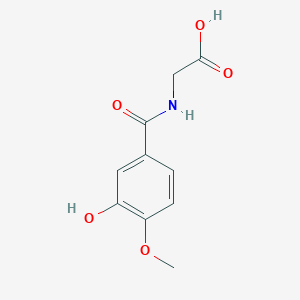
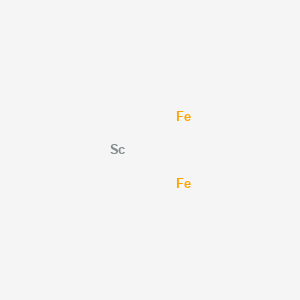
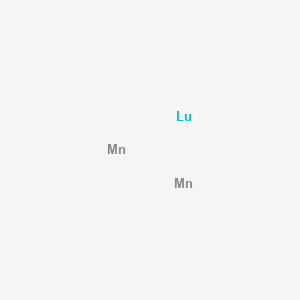
![Bicyclo[1.1.1]pentane, 1,3-dichloro-](/img/structure/B14711548.png)
